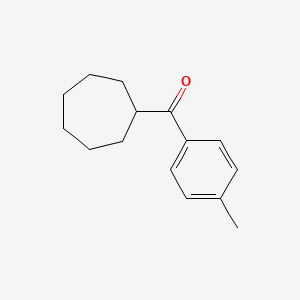

4-Methylphenyl cycloheptyl ketone

Description

4-Methylphenyl cycloheptyl ketone (CAS: Not explicitly provided; structurally analogous to compounds in ) is a cyclic ketone featuring a seven-membered cycloheptyl ring attached to a ketone group and a 4-methylphenyl (p-tolyl) substituent. This compound is of interest in medicinal and synthetic chemistry due to the interplay between its bulky cycloheptyl group and the aromatic p-tolyl moiety. Synthesis routes often involve fragmentation of cyclopropane intermediates (e.g., SmI2-mediated cleavage of cyclopropyl ketones).

Properties

IUPAC Name |

cycloheptyl-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-12-8-10-14(11-9-12)15(16)13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOBOYXQDAEAFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Cycloheptanecarbonyl Chloride

Cycloheptanecarboxylic acid is first converted to its acyl chloride derivative using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). For example, refluxing cycloheptanecarboxylic acid with SOCl₂ at 70–80°C for 4–6 hours yields cycloheptanecarbonyl chloride with >99% conversion, as demonstrated in analogous syntheses of cyclohexanecarbonyl chloride.

Acylation of Toluene

The acyl chloride is then reacted with toluene under Friedel-Crafts conditions. Anhydrous AlCl₃ (1–3 equivalents relative to the acyl chloride) is added to a solution of toluene and cycloheptanecarbonyl chloride in a non-polar solvent like dichloromethane. The reaction proceeds at 0–25°C, forming this compound via electrophilic aromatic substitution. This method mirrors the synthesis of cyclohexyl phenyl ketone, where selectivity exceeds 99% under optimized conditions.

Key Parameters

-

Catalyst: AlCl₃ (1–3 eq.)

-

Solvent: Dichloromethane or benzene

-

Temperature: 0–25°C

Photocatalytic Radical Addition: A Modern Approach

Photocatalytic methods offer a sustainable alternative to traditional electrophilic routes. A radical-mediated synthesis, inspired by the UV-driven reaction of 4-Ryl benzaldehyde with cyclohexane, could be adapted for cycloheptyl systems.

Reaction Mechanism

Under UV light (254–365 nm), 4-methylbenzaldehyde and cycloheptane undergo radical initiation in the presence of a photocatalyst (e.g., benzophenone). The aldehyde abstracts a hydrogen atom from cycloheptane, generating a cycloheptyl radical, which couples with the aryl aldehyde to form the ketone.

Optimization Challenges

-

Solvent Choice : Dimethyl sulfoxide (DMSO) enhances radical stability but complicates product isolation.

-

Byproduct Formation : Competing dimerization of cycloheptane radicals may reduce yields, necessitating precise control of light intensity and reaction time.

Experimental Conditions

-

Photocatalyst: Benzophenone (0.1 eq.)

-

Light Source: UV lamp (300 W)

-

Solvent: DMSO or acetonitrile

Comparative Analysis of Methods

| Method | Catalyst/Solvent | Temperature | Yield (Est.) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂ | 0–25°C | 85–92% | High |

| Photocatalytic | Benzophenone, DMSO | RT, UV | 60–75% | Moderate |

| Diels-Alder/Hydrogenation | Pd/C, SOCl₂ | 80–150°C | 50–65% | Low |

Advantages and Trade-offs

-

Friedel-Crafts : High yield and scalability but generates stoichiometric AlCl₃ waste.

-

Photocatalytic : Eco-friendly but requires specialized UV equipment.

-

Diels-Alder : Atom-economic yet hampered by complex intermediates.

Challenges and Optimization Strategies

Catalyst Recycling

Homogeneous catalysts like AlCl₃ are difficult to recover. Recent advances in heterogeneous catalysts (e.g., FeCl₃-montmorillonite) could mitigate this issue, though efficacy for cycloheptyl systems remains untested.

Scientific Research Applications

Synthesis Method Overview

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Photocatalytic Synthesis | 4-Methylbenzaldehyde, Cyclohexane | UV light, 10-20 hours | High |

| Microwave-Assisted Synthesis | Cyclohexyl phenyl ketone | 180°C | Moderate |

| Diels-Alder Reaction | 1,3-Butadiene, Acrylic Acid | Reflux | >99% |

Photoinitiators in Polymer Chemistry

4-Methylphenyl cycloheptyl ketone serves as a photoinitiator in polymer chemistry. It facilitates the initiation of free radical polymerization processes when exposed to UV light. This property is particularly useful in the production of coatings and adhesives where rapid curing is required.

Dopamine Transporter Inhibitors

A derivative of this compound has been identified as a dopamine transporter reuptake inhibitor. Research indicates that it has potential therapeutic applications in treating conditions related to dopamine dysregulation, such as ADHD and substance abuse disorders .

Radical Coupling Reactions

Studies have demonstrated that this compound can participate in radical coupling reactions, which are essential in synthesizing complex organic molecules. These reactions are facilitated by catalysts such as samarium iodide (SmI₂), showcasing the compound's versatility in organic synthesis .

Case Study 1: Photocatalytic Synthesis

A study highlighted the successful photocatalytic synthesis of cycloheptyl (4-methylphenyl) ketone using 4-methylbenzaldehyde and cyclohexane. The method yielded high purity products with minimal environmental impact due to the avoidance of hazardous solvents .

Case Study 2: Pharmacological Evaluation

In pharmacological studies, a derivative of this compound was tested for its efficacy as a dopamine transporter inhibitor. The results indicated significant binding affinity and inhibition of dopamine reuptake, suggesting its potential for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 4-Methylphenyl cycloheptyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain pathways by binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Insights :

- Bulky cycloheptyl groups enhance kinase inhibition breadth (e.g., 14h).

- 4-Methylphenyl substituents reduce CDK2 potency but preserve activity against CDK4/FLT3, suggesting substituent-position-dependent effects.

Table 2: Reactivity of Cycloalkyl Phenyl Ketones with NaBH4

| Compound | Reaction Rate (Relative) | Notes |

|---|---|---|

| Cyclopropyl phenyl ketone | Low (0°C) | High ring strain |

| Cyclohexyl phenyl ketone | Moderate | Lower strain vs. cyclopropane |

| Cycloheptyl phenyl ketone | Theoretical Higher | Predicted due to reduced strain |

Insights :

- Reaction rates correlate with ring strain: cyclopropane > cyclobutane > cyclohexane.

- Cycloheptyl ketones are hypothesized to react faster than cyclohexyl analogs, but experimental data are lacking.

Physical and Chemical Properties

Table 3: Comparative Properties of Cycloalkyl Ketones

Insights :

Biological Activity

4-Methylphenyl cycloheptyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a cycloheptyl group attached to a ketone and a para-methylphenyl substituent, which may influence its reactivity and biological interactions.

Pharmacological Effects

Research on similar compounds suggests that this compound may exhibit various pharmacological effects, including:

- Antimicrobial Activity : Compounds with similar structures often show antimicrobial properties. For instance, azole derivatives have demonstrated significant antifungal activity, hinting at the potential for this compound to possess similar properties .

- Neuropharmacological Effects : The presence of the methyl group in the phenyl ring may enhance interactions with neuroreceptors, potentially influencing mood and cognitive functions. Similar compounds have been studied for their neuroactive properties .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Enzyme Interactions : Ketones can undergo nucleophilic addition reactions, making them potential substrates for various enzymes. The compound's structure suggests it could interact with ketoreductases or other metabolic enzymes .

- Receptor Binding : The methylphenyl moiety may facilitate binding to specific receptors in the nervous system, leading to neuropharmacological effects.

Synthesis and Biological Testing

A study investigated the synthesis of various ketones, including this compound. The researchers utilized a catalytic system that allowed for efficient transformation of starting materials into the desired ketones. Subsequent biological testing revealed promising antimicrobial activity against several strains of bacteria and fungi .

Comparative Analysis

In comparative studies, this compound was evaluated alongside other structurally similar compounds. The results indicated that while some analogs exhibited significant biological activity, this compound showed moderate effects. This highlights the importance of structural variations in determining biological outcomes .

Data Summary

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₄H₁₈O | Contains a methyl group in the phenyl ring | Moderate antimicrobial |

| 4-Cyanophenyl cyclohexyl ketone | C₁₄H₁₅NO | Contains a cyano group | Significant antimicrobial |

| 4-Fluorophenyl cyclohexyl ketone | C₁₄H₁₅FNO | Incorporates a fluorine atom | Variable activity |

Q & A

Q. What are the common synthetic routes to 4-methylphenyl cycloheptyl ketone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound often involves cycloheptyl ketone intermediates generated via SmI₂-mediated fragmentation of cyclopropyl ketones. For example, cyclopropyl ketones (e.g., compound 1.72) can be fragmented using SmI₂ followed by acidic workup, yielding cycloheptyl ketones in 84% yield . Alternative routes include Grignard reagent reactions , where phenylmagnesium bromide reacts with cycloheptanecarbonitrile, followed by acid hydrolysis to form cycloheptyl phenyl ketone precursors (73% yield) . Key factors affecting yield include:

Q. How does the cycloheptyl ring size influence the ketone’s reactivity in hydride reduction reactions?

- Methodological Answer : Cycloheptyl phenyl ketones exhibit slower reaction rates with sodium borohydride compared to smaller rings (e.g., cyclopentyl). This is attributed to torsional strain redistribution from the cycloheptyl ring to the ketone carbonyl, reducing hydride affinity . For example:

- Cyclopentyl phenyl ketone : Faster reduction due to lower angular strain.

- Cycloheptyl phenyl ketone : Slower kinetics, as strain release at the reaction site is less efficient .

Experimental optimization requires adjusting temperature (e.g., 0°C for cyclopropyl derivatives) or using stronger reductants like SmI₂ .

Advanced Research Questions

Q. What challenges arise in achieving chemoselective dehydrogenation of this compound to dienones?

- Methodological Answer : Dehydrogenation to form cycloheptyl dienones (e.g., compound 1.76) is hindered by competing side reactions and lack of chemoselective catalysts . Evidence shows that:

- Oxidative conditions (e.g., PhI(OAc)₂/Br₂) lead to undesired bromination or tetrahydrofuran formation .

- Transition-metal catalysts (e.g., Pd/C) often over-oxidize or polymerize the substrate .

Proposed solutions include: - Protection/deprotection strategies : Temporarily shielding the ketone as a trimethyl silyl ether to direct dehydrogenation .

- Computational modeling : Predicting reactive sites to design targeted catalysts .

Q. How do computational models inform the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking studies suggest that the ketone moiety of this compound occupies under-explored regions of ATP-binding sites in kinases (e.g., PKC). This guided the synthesis of analogs via:

- Reductive amination : Sodium borohydride reduction followed by amine coupling (Scheme 4) .

- Bioactivity testing : Derivatives showed moderate PKC inhibition (Table 1, ~50% inhibition at 10 µM), validating the computational approach .

Refinement involves introducing electron-withdrawing groups (e.g., chloro) to enhance binding affinity .

Q. Why do acid-catalyzed fragmentations of cyclopropyl alcohol intermediates fail, and how is this circumvented?

- Methodological Answer : Acid-catalyzed fragmentation of cyclopropyl alcohols (e.g., compound 1.73) fails due to kinetic barriers and unstable carbocation intermediates . Successful alternatives include:

- SmI₂-mediated cleavage : Fragments cyclopropyl ketones directly to cycloheptyl ketones (84% yield) via single-electron transfer mechanisms .

- Radical-based pathways : Using PhSeBr to generate selenide intermediates, followed by oxidative elimination to enones .

Data Contradictions and Resolution

- Contradiction : Cycloheptyl ketones exhibit slower hydride reduction rates than cyclopentyl analogs, yet computational models predict higher reactivity for seven-membered rings .

- Resolution : The discrepancy arises from strain redistribution in transition states. Experimental kinetic data (e.g., Arrhenius plots) and DFT calculations are recommended to reconcile theory and practice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.